2-Hydroxybutyl piperidine-1-carbodithioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922164-94-1 |
|---|---|
Molecular Formula |
C10H19NOS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
2-hydroxybutyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NOS2/c1-2-9(12)8-14-10(13)11-6-4-3-5-7-11/h9,12H,2-8H2,1H3 |
InChI Key |
FDUSYVTUHZYEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=S)N1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxybutyl Piperidine 1 Carbodithioate and Analogues
Direct Synthesis Approaches to 2-Hydroxyalkyl Dithiocarbamates
The direct formation of the 2-hydroxyalkyl dithiocarbamate (B8719985) scaffold from basic precursors represents an efficient and atom-economical approach. Several key methods have been established, each with its own set of advantages and specific applications.
One-Pot Regioselective Catalyst-Free Synthesis via Amine, Carbon Disulfide, and Epoxide Reactions
A significant advancement in the synthesis of 2-hydroxyalkyl dithiocarbamates is the one-pot, three-component reaction involving an amine, carbon disulfide, and an epoxide. tandfonline.comscirp.orgresearchgate.net This method is lauded for its efficiency and regioselectivity, yielding the desired products in good to excellent yields. tandfonline.com The reaction proceeds by the initial formation of a dithiocarbamic acid intermediate from the amine and carbon disulfide. This intermediate then acts as a nucleophile, attacking the epoxide ring. scirp.org The regioselectivity of the reaction is a key feature, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. researchgate.net
Several variations of this one-pot synthesis have been developed. One notable approach utilizes a basic resin, such as Amberlite IRA 400, to facilitate the reaction. tandfonline.com This method offers mild reaction conditions and experimental convenience, with reaction times typically ranging from 1 to 1.5 hours at room temperature. tandfonline.com Another variation employs anhydrous potassium phosphate (B84403) in acetone, which also promotes the reaction efficiently and regioselectively. tandfonline.com Furthermore, a catalyst-free version of this reaction has been successfully carried out in ethanol (B145695) at room temperature, highlighting the inherent reactivity of the components. scirp.orgscirp.org These catalyst-free conditions are particularly attractive from a green chemistry perspective, minimizing waste and avoiding the use of potentially toxic catalysts. scirp.org
Table 1: Comparison of One-Pot Synthesis Methods for 2-Hydroxyalkyl Dithiocarbamates
| Method | Catalyst/Promoter | Solvent | Reaction Time | Yields | Reference |
| Basic Resin Mediated | Amberlite IRA 400 | DMSO | 1-1.5 h | 78-98% | tandfonline.com |
| Potassium Phosphate | Anhydrous K₃PO₄ | Acetone | 1 h | 62-85% | tandfonline.com |
| Catalyst-Free | None | Ethanol | Short | 92% (model reaction) | scirp.orgscirp.org |
Derivatization from Dithiocarbamic Acid Salts with Epoxides or 2-Hydroxyalkyl Halides
A more traditional, two-step approach to synthesizing 2-hydroxyalkyl dithiocarbamates involves the initial preparation of a dithiocarbamic acid salt. This salt is typically formed by the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. scirp.orgtandfonline.com The isolated dithiocarbamic acid salt is then reacted with an epoxide or a 2-hydroxyalkyl halide to afford the final product. scirp.orgresearchgate.nettandfonline.com
The reaction with epoxides proceeds via a ring-opening mechanism, similar to the one-pot methods. google.com This method has been a reliable route for the preparation of these compounds. tandfonline.com Alternatively, the use of 2-hydroxyalkyl halides provides another pathway to the desired products. However, these two-step procedures can be more time-consuming and may require harsher reaction conditions compared to the one-pot approaches. scirp.org The use of strong bases in the formation of the dithiocarbamic acid salt may not be compatible with sensitive functional groups. tandfonline.com
Reaction of Amino-Thiocarboxylic Halides with 1,2-Mercapto Ethanol Derivatives
Another synthetic strategy involves the reaction of amino-thiocarboxylic halides with 1,2-mercapto ethanol derivatives. tandfonline.comscirp.orgtandfonline.com This method provides an alternative route to 2-hydroxyalkyl dithiocarbamates, though it is less commonly cited in recent literature compared to the epoxide-based methods. This approach relies on the formation of a C-S bond between the thiocarbonyl group of the amino-thiocarboxylic halide and the sulfur atom of the 1,2-mercapto ethanol derivative.
Synthesis of Metal Complexes Incorporating Piperidine-1-carbodithioate and Related Dithiocarbamate Ligands
Dithiocarbamate ligands, including piperidine-1-carbodithioate, are excellent chelators for a wide variety of metal ions. The resulting metal complexes often exhibit interesting structural features and potential applications in various fields.
Organotin(IV) Complexes of Piperidine-Carbodithioate Derivatives
Organotin(IV) complexes of piperidine-carbodithioate and its derivatives have been synthesized and characterized. nih.gov The synthesis of these complexes typically involves the reaction of an organotin(IV) halide with the corresponding dithiocarbamate ligand. nih.gov The nature of the organic groups on the tin atom (e.g., methyl, butyl, phenyl) and the stoichiometry of the reactants determine the final structure of the complex. nih.gov For instance, complexes with general formulas R₃SnL, R₂Sn(Cl)L, and R₂SnL₂ (where L is the dithiocarbamate ligand and R is an organic group) have been reported. These complexes often feature the dithiocarbamate ligand coordinating to the tin atom in a bidentate fashion through both sulfur atoms. nih.gov
Table 2: Examples of Organotin(IV) Complexes with Piperidine-Carbodithioate Derivatives
| Complex Formula | Organic Group (R) | Ligand | Reference |
| R₃SnL | n-Bu, Ph, Cy | 4-(hydroxymethyl)piperidine-1-carbodithioate | |
| R₂Sn(Cl)L | Me, Ph | 4-(hydroxymethyl)piperidine-1-carbodithioate | |
| R₂SnL₂ | Me | 4-(hydroxymethyl)piperidine-1-carbodithioate | |
| R₂Sn(Cl)L | Me, n-Bu, Ph | 4-piperidinecarboxylic acid | nih.gov |
| R₃SnL | Me, Ph | 4-piperidinecarboxylic acid | nih.gov |
Palladium(II) Complexes of Piperidine-Carbodithioate Derivatives
Palladium(II) complexes incorporating piperidine-1-carbodithioate have also been synthesized. researchgate.net These complexes are typically prepared by reacting a palladium(II) salt, such as Li₂[PdCl₄], with the dithiocarbamate ligand. researchgate.net The dithiocarbamate ligand usually coordinates to the palladium(II) center in a bidentate fashion through the two sulfur atoms, forming a distorted square-planar geometry. researchgate.netresearchgate.net The synthesis can be achieved through ligand exchange reactions as well. For example, a monomeric palladium(II) complex of piperidine-1-carbodithioate was obtained by reacting an acetate-bridged palladium dimer with N-piperidinedithiocarbamic acid. researchgate.net The resulting complexes are often stable and can be characterized by various spectroscopic and crystallographic techniques. researchgate.net
Cobalt(III), Nickel(II), Copper(II), and Zinc(II) Complexes with Related Carbodithioate Ligands
The synthesis of metal complexes involving carbodithioate ligands, such as those derived from piperidine (B6355638) and its analogues, is a well-established area of coordination chemistry. The general approach involves the reaction of a metal salt with a pre-formed or in situ generated dithiocarbamate ligand.
Cobalt(III) Complexes: The synthesis of Cobalt(III) dithiocarbamate complexes often starts with a Cobalt(II) salt. In a typical procedure, the dithiocarbamate ligand is first prepared by the reaction of a secondary amine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an alcoholic solution. libretexts.orgrsc.org An aqueous or methanolic solution of a Cobalt(II) salt, such as cobalt(II) chloride hexahydrate, is then added to the ligand solution. rsc.orgeurl-pesticides.eu Aerial oxidation of the Cobalt(II) to Cobalt(III) readily occurs in the presence of the carbodithioate ligand, leading to the formation of a stable, often distorted octahedral, tris-carbodithioate Co(III) complex. rsc.orgorganic-chemistry.org These complexes are typically colored, for instance, blackish-green, and can be isolated as precipitates which are then filtered, washed, and dried. rsc.org
Nickel(II) Complexes: Nickel(II) dithiocarbamate complexes are generally synthesized by reacting a Nickel(II) salt, such as Nickel(II) chloride hexahydrate, with the dithiocarbamate ligand in a 1:2 molar ratio. rsc.orgtandfonline.com The reaction is often carried out in an alcoholic solvent like ethanol or methanol. rsc.orgscirp.org The resulting complexes, which are often green, typically exhibit a square planar or distorted square planar geometry. rsc.orglibretexts.org These complexes are usually stable powders, though they may have limited solubility in common organic solvents. tandfonline.com
Copper(II) Complexes: The preparation of Copper(II) carbodithioate complexes follows a similar path, where a Copper(II) salt, like copper(II) chloride dihydrate, is reacted with the dithiocarbamate ligand in a suitable solvent. rsc.orgresearchgate.net The resulting complexes often have a distorted square planar geometry and are typically colored. rsc.orgtandfonline.com The synthesis can be tailored to produce mixed ligand complexes by introducing other coordinating species. tandfonline.com
Zinc(II) Complexes: Zinc(II) dithiocarbamate complexes are synthesized by reacting a Zinc(II) salt, such as zinc(II) acetate (B1210297) dihydrate or zinc chloride, with the dithiocarbamate ligand. libretexts.orgyoutube.com The reaction is commonly performed in methanol, and the resulting complexes are often white solids. rsc.orgyoutube.com The coordination geometry around the Zinc(II) ion can vary, with both four-coordinate (tetrahedral) and five-coordinate (trigonal bipyramidal or square pyramidal) geometries being observed, sometimes in the same crystal structure.
| Metal Ion | Typical Oxidation State in Complex | Common Geometry | General Synthetic Approach | Reference |
|---|---|---|---|---|
| Cobalt | +3 | Distorted Octahedral | Reaction of Co(II) salt with ligand followed by aerial oxidation | rsc.orgeurl-pesticides.eu |
| Nickel | +2 | Square Planar / Distorted Square Planar | Reaction of Ni(II) salt with ligand in a 1:2 molar ratio | rsc.orglibretexts.org |
| Copper | +2 | Distorted Square Planar | Reaction of Cu(II) salt with ligand | rsc.orgresearchgate.net |
| Zinc | +2 | Tetrahedral or Trigonal Bipyramidal | Reaction of Zn(II) salt with ligand | libretexts.orgyoutube.com |
Advanced Synthetic Strategies and Green Chemistry Considerations in Dithiocarbamate Preparation
Recent advancements in the synthesis of dithiocarbamates have focused on developing more efficient, environmentally friendly, and atom-economical methods. These strategies often involve one-pot, multi-component reactions and the use of greener solvents and reaction conditions.
The traditional synthesis of dithiocarbamates involves a two-step procedure: the formation of an alkali metal dithiocarbamate salt from a primary or secondary amine and carbon disulfide in the presence of a strong base, followed by a reaction with an electrophile. However, this method can be challenging and requires careful handling of reagents.
Modern approaches favor one-pot, three-component reactions where the amine, carbon disulfide, and an electrophile react in a single step. A particularly relevant method for the synthesis of 2-hydroxyalkyl dithiocarbamates, including 2-Hydroxybutyl piperidine-1-carbodithioate, is the reaction of an amine, carbon disulfide, and an epoxide. This reaction can be performed under catalyst-free conditions in a green solvent like ethanol at room temperature, offering high yields and short reaction times. For instance, the reaction of an amine and carbon disulfide in ethanol, followed by the addition of an epoxide, leads to the regioselective formation of the corresponding 2-hydroxyalkyl dithiocarbamate. The reaction proceeds via the in situ formation of a dithiocarbamic acid, which then attacks the epoxide. In the case of unsymmetrical epoxides like 1,2-butylene oxide, the nucleophilic attack of the dithiocarbamate typically occurs at the less sterically hindered carbon atom, following an SN2 mechanism under neutral or basic conditions, which would lead to the formation of the 2-hydroxybutyl product. libretexts.org
The principles of green chemistry have been increasingly applied to dithiocarbamate synthesis. This includes the use of alternative solvents such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES). rsc.org These solvents are often non-toxic, biodegradable, and can sometimes be recycled and reused. Catalyst-free systems and the use of visible light as a green energy source for promoting these reactions have also been reported, minimizing the need for metal catalysts and reducing chemical waste. Furthermore, solvent-free conditions have been successfully employed for the one-pot reaction of amines, carbon disulfide, and alkyl halides, representing a highly atom-economic process. youtube.com
| Green Chemistry Approach | Description | Advantages | Reference |
|---|---|---|---|
| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single operation, reacting an amine, carbon disulfide, and an electrophile together. | Increased efficiency, reduced waste and purification steps. | |
| Use of Green Solvents | Employing solvents like water, polyethylene glycol (PEG), and deep eutectic solvents (DES). | Reduced toxicity, biodegradability, potential for recycling. | rsc.org |
| Catalyst-Free Conditions | Reactions that proceed without the need for a catalyst, often by using optimal solvent and temperature conditions. | Avoids catalyst toxicity and contamination of the product, simplifies purification. | youtube.com |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by neat mixing of reactants. | Highly atom-economical, eliminates solvent waste. | youtube.com |
Spectroscopic and Structural Characterization of 2 Hydroxybutyl Piperidine 1 Carbodithioate and Its Metal Complexes
Vibrational Spectroscopy for Functional Group and Coordination Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, is a powerful tool for identifying functional groups and determining how the dithiocarbamate (B8719985) ligand binds to a metal center.
The FT-IR spectrum of a dithiocarbamate ligand and its metal complexes is dominated by a few key vibrational modes that are sensitive to the electronic environment and coordination. For 2-Hydroxybutyl piperidine-1-carbodithioate, the spectrum would show characteristic bands for the hydroxyl group, the alkyl chain, and the dithiocarbamate functional group.
The "thioureide" band, primarily associated with the C-N stretching vibration (ν(C-N)), is of particular diagnostic importance. This band appears in the 1450-1550 cm⁻¹ region and its position indicates the degree of double-bond character in the C-N bond. sysrevpharm.org Upon complexation with a metal, the delocalization of the π-electrons in the dithiocarbamate backbone increases, leading to a shift of the ν(C-N) band to a higher frequency. researchgate.net
Another crucial region is that of the C-S stretching vibrations. A single strong band around 950-1050 cm⁻¹ for the ν(C-S) mode is characteristic of a symmetrically chelated bidentate dithiocarbamate ligand, where both sulfur atoms are equally bonded to the metal center. researchgate.net If the ligand binds in a monodentate fashion, this band splits into two distinct peaks. nih.gov
The presence of the 2-hydroxybutyl group would introduce a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, ν(O-H). A band for the C-O stretch would also be expected around 1100 cm⁻¹. In metal complexes, the coordination of the metal to the sulfur atoms is confirmed by the appearance of a new band in the far-IR region (typically 350-450 cm⁻¹), which is assigned to the metal-sulfur stretching vibration, ν(M-S).
Table 1: Predicted FT-IR Data for this compound (Ligand) and its Metal Complexes
| Vibrational Mode | Ligand (Free) | Metal Complex (Bidentate) | Comments |
| ν(O-H) | ~3400 cm⁻¹ (broad) | ~3400 cm⁻¹ (broad) | Indicates the presence of the hydroxyl group. |
| ν(C-H) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | Aliphatic C-H stretching from piperidine (B6355638) and butyl groups. |
| ν(C-N) | ~1460-1480 cm⁻¹ | ~1480-1520 cm⁻¹ | Shifts to higher frequency upon complexation due to increased double bond character. sysrevpharm.org |
| ν(C-O) | ~1100 cm⁻¹ | ~1100 cm⁻¹ | Stretching vibration of the secondary alcohol. |
| ν(C-S) | ~980-1000 cm⁻¹ | ~980-1000 cm⁻¹ (single band) | A single band indicates symmetric bidentate coordination. researchgate.net |
| ν(M-S) | N/A | ~350-450 cm⁻¹ | Appearance confirms coordination of sulfur to the metal center. |
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric, non-polar vibrations. For dithiocarbamate complexes, Raman spectra are especially useful for observing the symmetric metal-ligand stretching frequencies. epa.gov The ν(C-S) and ν(S-S) (in cases of disulfide formation) vibrations are often strong and easily identifiable. mdpi.com
In a study of square-planar dithiocarbamate complexes, Raman spectroscopy was used to identify key structural features. epa.gov For this compound complexes, the symmetric ν(M-S) stretching vibration would be a prominent feature in the Raman spectrum. Furthermore, surface-enhanced Raman spectroscopy (SERS) has been shown to be a highly sensitive technique for the quantitative detection of dithiocarbamate species, with characteristic peaks for the dithiocarbamate moiety observed between 900 cm⁻¹ and 1400 cm⁻¹. rsc.org For instance, in thiram, bands at 1148 cm⁻¹ and 1384 cm⁻¹ are prominent SERS signals. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
NMR spectroscopy is indispensable for determining the precise structure of the ligand and its complexes in solution.
The ¹H NMR spectrum of this compound would show distinct signals for the protons of the piperidine ring and the 2-hydroxybutyl side chain. Based on data for related structures like piperidine and 2-butanol, a predicted spectrum can be constructed. chemicalbook.comdocbrown.info
The protons on the piperidine ring typically appear as broad multiplets. The α-protons (adjacent to the nitrogen) are the most deshielded, appearing around 3.5-4.0 ppm, due to the inductive effect of the nitrogen atom. The β- and γ-protons would appear further upfield, typically in the range of 1.5-1.8 ppm. chemicalbook.comnih.gov
For the 2-hydroxybutyl group, the signals would be:
A triplet for the terminal methyl group (-CH₃) around 0.9 ppm.
A multiplet for the ethyl methylene (B1212753) group (-CH₂-CH₃) around 1.4-1.5 ppm.
A multiplet for the methine proton (-CH(OH)-) around 3.7-3.8 ppm.
A multiplet for the methylene group attached to the nitrogen (-N-CH₂-) which would be significantly deshielded.
A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent. docbrown.info
Upon complexation to a diamagnetic metal, the chemical shifts of the protons, especially those α to the nitrogen and sulfur atoms, would be expected to shift, reflecting the change in the electronic environment upon coordination.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine Hα (C2', C6') | ~3.5 - 4.0 | m |
| Piperidine Hβ, Hγ (C3', C4', C5') | ~1.5 - 1.8 | m |
| Butyl H4 (-CH₃) | ~0.9 | t |
| Butyl H3 (-CH₂CH₃) | ~1.4 - 1.5 | m |
| Butyl H2 (-CH(OH)) | ~3.7 - 3.8 | m |
| Butyl H1 (-N-CH₂-) | ~3.3 - 3.6 | m |
| Butyl OH | Variable | br s |
The ¹³C NMR spectrum provides clear information about the carbon skeleton. The most diagnostic signal in dithiocarbamates is that of the NCS₂ carbon, which appears significantly downfield in the range of δ 195-210 ppm due to its unique electronic environment. sysrevpharm.orgacs.org
The carbon signals for the piperidine ring are expected at δ ~45-55 ppm for the α-carbons, ~25 ppm for the β-carbons, and ~23 ppm for the γ-carbon. rsc.org For the 2-hydroxybutyl side chain, the chemical shifts can be estimated from data for 2-butanol: the carbon bearing the hydroxyl group (C2) appears around δ 69 ppm, while the other alkyl carbons (C1, C3, C4) appear further upfield between δ 10-32 ppm. docbrown.infochemicalbook.com Coordination to a metal center typically causes only minor shifts in the ¹³C NMR spectrum of the ligand.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |
| NCS₂ | ~205 | The most downfield signal, characteristic of the dithiocarbamate group. acs.org |
| Piperidine Cα (C2', C6') | ~50 - 55 | Adjacent to nitrogen. |
| Piperidine Cβ (C3', C5') | ~25 | |
| Piperidine Cγ (C4') | ~23 | |
| Butyl C1 (-N-CH₂-) | ~55-60 | Deshielded by nitrogen. |
| Butyl C2 (-CH(OH)) | ~69 | Carbon attached to the hydroxyl group. docbrown.info |
| Butyl C3 (-CH₂CH₃) | ~32 | |
| Butyl C4 (-CH₃) | ~10 |
When this compound forms complexes with NMR-active metals or with co-ligands containing atoms like phosphorus, multinuclear NMR becomes a highly informative technique.
¹¹⁹Sn NMR: For organotin(IV) dithiocarbamate complexes, the ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin center. nih.gov Generally, four-coordinate tin complexes resonate in the range of +200 to -60 ppm, five-coordinate complexes from -90 to -190 ppm, and six-coordinate complexes from -210 to -400 ppm. nih.gov For example, the ¹¹⁹Sn NMR spectrum of a chlorodimethyltin(IV) piperidine-1-carbodithioate complex would allow for the definitive assignment of its geometry in solution. researchgate.net One-bond and two-bond coupling constants (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H)) also provide valuable structural information. huji.ac.il
³¹P NMR: If the metal dithiocarbamate complex also contains a phosphine (B1218219) ligand (e.g., triphenylphosphine), ³¹P NMR spectroscopy is essential. The ³¹P chemical shift and its change upon coordination (Δδ = δcomplex - δligand) provide insight into the nature of the metal-phosphorus bond. researchgate.net For instance, the oxidation of a phosphine ligand to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum, which can be used to monitor reaction progress or complex stability. magritek.com In mixed-ligand Ni(II) dithiocarbamate-phosphine complexes, ³¹P NMR confirms the coordination of the phosphine to the metal center. researchgate.net
Mass Spectrometry for Molecular Composition and Fragmentation Patterns (EI-MS)
In the mass spectrum of a metal complex of this compound, the molecular ion peak [M]⁺ would confirm the molecular formula. The fragmentation process typically involves several characteristic pathways for dithiocarbamate complexes. A common fragmentation involves the loss of one or more dithiocarbamate ligands. Other significant fragments arise from the cleavage within the ligand itself. For this compound, this would include the fragmentation of the piperidine ring and the loss of the 2-hydroxybutyl group. The analysis of these fragment ions allows for the verification of the ligand structure and its coordination to the metal center. researchgate.net Elemental analysis and mass spectrometry combined can verify the chemical composition of the synthesized products. researchgate.net
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Coordination Chemistry
Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for determining the precise molecular geometry, bond lengths, bond angles, and the coordination environment of the metal center in complexes of this compound.
The this compound ligand typically acts as a bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. nih.gov This forms a characteristic four-membered chelate ring (MS₂C). The geometry adopted by the metal ion is influenced by its nature, oxidation state, and the steric and electronic properties of the ligands. eurjchem.com
Distorted Square Planar: This geometry is common for d⁸ metal ions like Nickel(II) and Palladium(II), as well as for some Copper(II) complexes. researchgate.netrsc.orgresearchgate.net In these complexes, the metal ion is coordinated to two dithiocarbamate ligands, forming an NiS₄ or PdS₄ core. researchgate.netmdpi.com The geometry is often slightly distorted from an ideal square plane. tandfonline.com For instance, Ni(II) dithiocarbamate complexes frequently exhibit a distorted square planar coordination. researchgate.netrsc.org
Trigonal Bipyramidal: This coordination geometry is often observed in dimeric structures of Copper(II) and Zinc(II) dithiocarbamates. researchgate.netresearchgate.net In some dimeric zinc(II) complexes, one zinc atom can exhibit a distorted trigonal bipyramidal geometry while the other is tetrahedral. researchgate.net The formation of dimeric [Cu(S₂CNR₂)₂] complexes can lead to a distorted trigonal bipyramidal environment around the copper center. researchgate.netresearchgate.net
Octahedral: An octahedral geometry is found in complexes where the metal ion's coordination number is six. This can occur in certain ruthenium complexes with S₆ donor sets or in zinc(II) complexes with additional ligands, such as 2,2'-bipyridine, leading to a ZnS₄N₂ chromophore. mdpi.comresearchgate.net Some mixed-ligand cobalt(III) complexes also adopt a distorted octahedral geometry. eurjchem.com
Table 1: Representative Coordination Geometries in Dithiocarbamate Complexes
| Metal Ion | Coordination Geometry | Example Compound Class | Citation |
|---|---|---|---|
| Ni(II) | Distorted Square Planar | [Ni(dtc)₂] | researchgate.nettandfonline.com |
| Cu(II) | Distorted Square Planar (monomeric) | [Cu(S₂CNR₂)₂] | researchgate.net |
| Cu(II) | Distorted Trigonal Bipyramidal (dimeric) | [Cu(S₂CNR₂)₂]₂ | researchgate.netresearchgate.net |
| Zn(II) | Distorted Trigonal Bipyramidal & Tetrahedral (dimeric) | [Zn(dtc)₂]₂ | researchgate.net |
| Zn(II) | Distorted Octahedral | [Zn(dtc)₂(N,N-donor)] | researchgate.net |
The crystal packing of metal dithiocarbamate complexes is often governed by a network of weak intermolecular interactions, which assemble the molecules into a supramolecular architecture. The presence of the hydroxyl (-OH) group in the 2-hydroxybutyl substituent makes hydrogen bonding a particularly significant interaction.
Hydrogen Bonding: The -OH group can act as a hydrogen bond donor, forming N-H···S or O-H···S hydrogen bonds, which can link cations and anions to form extensive two-dimensional networks. researchgate.net In the crystal structures of related complexes, co-crystallized water molecules can also act as bridges, forming O-H···Cl or O-H···O hydrogen bonds that further stabilize the lattice. rsc.orgmdpi.com
Anagostic Interactions: In some square-planar Ni(II), Pd(II), and Pt(II) complexes, weak C-H···Metal interactions, known as anagostic interactions, can be observed. rsc.orgrsc.org These interactions involve a hydrogen atom from the ligand substituent positioned in close proximity to the metal center, often leading to the formation of one-dimensional polymeric chains. rsc.orgrsc.org
Other Interactions: Additional weak interactions such as C-H···O, C-H···S, and π···π stacking contribute to the stability of the supramolecular framework. researchgate.netresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these various intermolecular contacts within the crystal. researchgate.netresearchgate.net
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of materials. For metal complexes of this compound, TGA provides information on decomposition temperatures and the nature of the final residue.
Studies on analogous dithiocarbamate complexes show that they are generally more thermally stable than the free ligand. researchgate.net The decomposition of metal dithiocarbamate complexes often occurs in multiple steps. For example, the TGA of organotin(IV) complexes of 4-(hydroxymethyl)piperidine-1-carbodithioate, a close structural analog, shows that the coordinated products degrade to leave behind an inorganic residue of the metal or its oxide/sulfide (B99878). researchgate.net Similarly, thermogravimetric studies of zinc(II) and cadmium(II) dithiocarbamates indicate that the final product of thermal decomposition is the corresponding metal sulfide. tandfonline.com Nickel(II) dithiocarbamate complexes have been shown to begin decomposition between 250–300 °C, ultimately forming nickel sulfide phases at around 400 °C. tandfonline.com The decomposition of zinc dithiocarbamate precursors in a high-boiling solvent like oleylamine (B85491) is a common method for synthesizing ZnS nanoparticles. nih.govscispace.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(hydroxymethyl)piperidine-1-carbodithioate |
| Nickel(II) dithiocarbamate |
| Palladium(II) dithiocarbamate |
| Platinum(II) dithiocarbamate |
| Copper(II) dithiocarbamate |
| Zinc(II) dithiocarbamate |
| Ruthenium(III) dithiocarbamate |
| Cobalt(III) dithiocarbamate |
| Organotin(IV) 4-(hydroxymethyl)piperidine-1-carbodithioate |
| Cadmium(II) dithiocarbamate |
| 2,2'-bipyridine |
| Oleylamine |
| Nickel Sulfide |
Biological Activity and Mechanism of Action of 2 Hydroxybutyl Piperidine 1 Carbodithioate and Its Analogues
Anticancer and Antiproliferative Activities
Piperidine (B6355638) and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating therapeutic potential against a variety of cancers, including breast, lung, and prostate cancer. nih.govnih.gov The anticancer effects of these compounds are often attributed to their ability to modulate crucial cellular signaling pathways that are essential for cancer cell survival and proliferation. nih.govnih.gov
In Vitro Efficacy against Diverse Cancer Cell Lines (e.g., NCI-H460, HepG2, MCF7, H-157, A549, Dalton's lymphoma, MDA-MB-231)
While specific data on the in vitro efficacy of 2-Hydroxybutyl piperidine-1-carbodithioate against the listed cancer cell lines is not extensively documented in current literature, studies on its analogues provide significant insights. Piperidine derivatives have shown notable anticancer properties against both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. nih.gov For example, a piperidine derivative synthesized from Tamoxifen, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has been observed to be effective in both of these cell lines. nih.gov
The broader class of piperidine-containing compounds has been evaluated against numerous cancer types. Piperine (B192125), a major alkaloid from black pepper that features a piperidine ring, has demonstrated therapeutic potential against breast, ovarian, gastric, lung, and prostate cancers, among others. nih.gov Similarly, various synthetic piperidine derivatives have been investigated for their activity against hematological cancers like myeloma and leukemia. nih.gov Although direct evidence for this compound is pending, the consistent anticancer activity of its analogues underscores the potential of this chemical scaffold.
Table 1: In Vitro Anticancer Activity of Selected Piperidine Analogues
| Compound/Analogue | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (Breast), MDA-MB-231 (Breast) | Effective against both ER-positive and ER-negative cells. nih.gov |
| Piperine | Breast, Ovarian, Gastric, Lung, Prostate, Leukemia | General therapeutic potential and inhibition of proliferation. nih.govnih.gov |
This table presents data for analogues of this compound to illustrate the general activity of the chemical class.
Cellular Mechanisms of Action (e.g., induction of mitochondrial-dependent apoptosis, modulation of mitochondrial membrane potential, reactive oxygen species (ROS) production)
The anticancer activity of piperidine analogues is frequently linked to their ability to induce programmed cell death, or apoptosis, through mitochondria-mediated pathways. This process is often initiated by an overproduction of reactive oxygen species (ROS) within the cancer cells.
A key mechanism involves the stimulation of a mitochondria-derived ROS burst, which triggers a cascade of events leading to cell death. nih.gov For instance, piperine has been shown to inhibit proliferation and induce apoptosis in gastric cancer cells by increasing ROS levels and causing mitochondrial damage. nih.gov This leads to changes in the expression of key apoptosis-regulating proteins such as Bcl-2 and Bax, and the activation of caspases. nih.gov The central role of ROS is confirmed by studies where the use of a ROS scavenger significantly reduced the apoptosis induced by piperine. nih.gov
Similarly, a piperazidine derivative of 23-hydroxy betulinic acid, a close structural analogue, was found to exert its anti-hepatocellular carcinoma effects by stimulating the production of ROS specifically from the mitochondria. nih.gov This ROS burst leads to mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential (ΔΨm), morphological changes, and ultimately, apoptotic cell death. nih.gov The selective killing of cancer cells is feasible with this approach because many tumor cells already have elevated ROS levels, making them more vulnerable to further ROS-inducing agents. nih.govmdpi.com This mechanism, involving a ROS-dependent mitochondrial pathway, is a common thread in the apoptotic effects induced by various chemotherapeutic agents. nih.govimrpress.commdpi.com
Antimicrobial Activities
Derivatives of piperidine-1-carbodithioate have demonstrated notable activity against a range of microbial pathogens, positioning them as a promising scaffold for the development of new antimicrobial agents.
Antibacterial Spectrum and Efficacy
Analogues of this compound have shown potent antibacterial effects. Notably, allyl piperidine-1-carbodithioate has been identified as a promising agent against mycobacteria. nih.gov It effectively inhibits the growth of Mycobacterium smegmatis in both its free-living (planktonic) and dormant states. nih.gov
Other synthetic piperidine derivatives have also been evaluated for broad-spectrum antibacterial activity. mdpi.comnih.gov For example, novel sulfonamide derivatives containing a piperidine moiety displayed excellent in vitro potency against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com The mechanism for some of these compounds involves disrupting the bacterial cell membrane, leading to cell lysis. mdpi.com
Table 2: Antibacterial Activity of Selected Piperidine-1-carbodithioate Analogues
| Analogue | Target Organism(s) | Key Finding(s) |
|---|---|---|
| Allyl piperidine-1-carbodithioate | Mycobacterium smegmatis | Growth inhibition of both planktonic and dormant cells; biofilm inhibition. nih.gov |
Antifungal Potency and Mechanisms (e.g., against Candida albicans, Fusarium oxysporum)
The piperidine carbodithioate scaffold has shown significant promise as an antifungal agent, with analogues demonstrating efficacy against clinically and agriculturally important fungi.
Against Fusarium oxysporum, a devastating plant pathogen, dithiocarbamic esters have been studied for their inhibitory effects. In one study, a piperidine-containing dithiocarbamic ester (designated as P3) exhibited the highest inhibition of mycelial growth of Fusarium oxysporum f. sp. albedinis, with an inhibition percentage of 64.23% at a concentration of 200 ppm. jocpr.com This activity surpassed that of other tested derivatives, highlighting the importance of the piperidine moiety in its antifungal efficacy against this species. jocpr.com Extracts from Piper plants, which produce piperidine alkaloids, have also shown potent inhibitory activity on the mycelial growth of F. oxysporum. nih.govmdpi.comresearchgate.net
In the context of human fungal pathogens, piperidine derivatives have been effective against Candida albicans. Novel piperidine-based 1,2,3-triazolylacetamide derivatives were found to have strong anti-Candida activity, inducing apoptotic cell death and arresting the cell cycle in the S-phase in the emerging pathogen Candida auris. nih.gov Piperine itself has also demonstrated antifungal activity against various Candida species. researchgate.netnih.gov
Inhibition of Fungal Virulence Factors (e.g., hyphae formation, adhesion, biofilm development)
A key strategy in developing new antimicrobial therapies is to target virulence factors, which are the tools pathogens use to cause disease, rather than targeting growth itself. Analogues of this compound have shown the ability to inhibit several critical virulence factors.
Allyl piperidine-1-carbodithioate has demonstrated significant anti-biofilm properties. It was shown to inhibit the formation of mycobacterial biofilms and also to disperse pre-formed biofilms at sublethal doses. nih.gov Biofilms are communities of microbes encased in a protective matrix, which makes them highly resistant to conventional antibiotics.
Similarly, piperine has been shown to impede biofilm formation and the transition from yeast to hyphal form in Candida albicans. nih.gov The formation of hyphae is a crucial virulence factor that allows the fungus to invade host tissues. nih.gov Piperine was also found to inhibit the expression of genes related to biofilm formation and hyphal development. nih.gov This anti-virulence approach may represent a new avenue for treating biofilm-associated infections like oral candidiasis. nih.gov
Enzyme Inhibition Studies
The inhibitory effects of piperidine-1-carbodithioate analogues have been evaluated against several key enzymes, demonstrating a range of potencies and selectivities.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))
While no specific studies on the cholinesterase inhibitory activity of this compound were identified, the broader class of piperidine derivatives has been extensively investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govijpsi.orgsamipubco.com
Donepezil, a well-known piperidine-based AChE inhibitor, serves as a benchmark for the development of new therapeutic agents. nih.govnih.gov Research has shown that synthetic piperidine derivatives can exhibit significant inhibitory activity against both AChE and BChE. For instance, a series of N-substituted piperidine-3-carbohydrazide-hydrazones were synthesized and evaluated, with some compounds showing potent, mixed-type inhibition of both enzymes. researchgate.net Similarly, certain phenoxyethyl piperidine and morpholine (B109124) derivatives have been identified as potent cholinesterase inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov
In one study, a series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives were synthesized and evaluated for their dual inhibitory activity against AChE and the serotonin (B10506) transporter. nih.gov Another study on piperidine alkaloids led to the development of semi-synthetic analogues that selectively inhibited rat brain AChE over BChE. nih.gov Furthermore, microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety has yielded potent dual inhibitors of AChE and BChE. nih.gov
The following table summarizes the cholinesterase inhibitory activities of some piperidine analogues:
| Compound Class/Derivative | Target Enzyme(s) | IC50 Values | Reference(s) |
| Piperidine-3-carbohydrazide-hydrazones | AChE, BChE | Varied (µM range) | researchgate.net |
| Phenoxyethyl piperidine/morpholine derivatives | AChE, BChE | Varied (µM range) | nih.gov |
| 1-Benzylpiperidine/1-Benzoylpiperidine derivatives | AChE, BChE | Varied (µM range) | nih.gov |
| Semi-synthetic piperidine alkaloids | AChE, BChE | 7.32 µM and 15.1 µM (AChE) | nih.gov |
| Quinoline thiosemicarbazones with piperidine | AChE, BChE | Varied (µM range) | nih.gov |
Alkaline Phosphatase (ALPs) Inhibition
There is no available data on the inhibition of alkaline phosphatase (ALPs) by this compound or its close carbodithioate analogues. Alkaline phosphatases are a group of enzymes that are involved in the dephosphorylation of various molecules and have been identified as potential drug targets. mdpi.comnih.gov Research into ALP inhibitors has explored various chemical scaffolds, such as pyrazolo-oxothiazolidines and 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines, with some compounds showing potent inhibitory activity. mdpi.comresearchgate.net For example, a series of pyrazolo-oxothiazolidine derivatives were found to be significant inhibitors of calf intestinal alkaline phosphatase (CIAP), with one compound exhibiting an IC50 value of 0.045 µM, which is substantially more potent than the reference standard, monopotassium phosphate (B84403). mdpi.com
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Specific inhibitory data for this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is not documented. However, the piperidine scaffold is a known feature in many MAO inhibitors. nih.gov MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com
Piperine, a naturally occurring alkaloid containing a piperidine ring, has been shown to inhibit both MAO-A and MAO-B. nih.govnih.gov Studies on piperine derivatives have indicated that modifications to the piperidine moiety can influence potency and selectivity. nih.gov For instance, some piperine derivatives with a small amine moiety have shown to be effective and selective towards MAO-B. nih.gov A study on pyridazinobenzylpiperidine derivatives revealed that most of the synthesized compounds exhibited a higher inhibition of MAO-B than MAO-A, with the most potent compound having an IC50 value of 0.203 μM for MAO-B. nih.govmdpi.com
The table below presents the MAO inhibitory activities for some piperidine-containing compounds:
| Compound/Derivative | Target Enzyme | IC50 Values | Reference(s) |
| Piperine | MAO-A, MAO-B | 20.9 µM (MAO-A), 7.0 µM (MAO-B) | nih.gov |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 µM | nih.govmdpi.com |
| Pyridazinobenzylpiperidine derivative (S16) | MAO-B | 0.979 µM | nih.govmdpi.com |
| Pyridazinobenzylpiperidine derivative (S15) | MAO-A | 3.691 µM | nih.govmdpi.com |
Urease Enzyme Inhibition
While there is no specific information on the urease inhibitory activity of this compound, several studies have investigated the potential of piperidine-1-carbodithioate analogues as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.govfrontiersin.orgnih.gov
A study on pyridylpiperazine-based carbodithioates demonstrated that these compounds can be potent urease inhibitors. nih.govfrontiersin.orgnih.gov In this series, one derivative bearing an o-tolyl moiety was identified as the most effective inhibitor, with an IC50 value of 5.16 ± 2.68 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23 ± 0.03 μM). nih.govfrontiersin.orgnih.govresearchgate.net The structure-activity relationship studies revealed that the nature and position of substituents on the aromatic ring play a crucial role in the inhibitory activity. nih.gov For example, the presence of a chloro group in place of a methyl group on the piperazine-1-carbodithioate structure led to a notable decrease in activity. nih.gov
The following table summarizes the urease inhibitory activity of some piperidine-1-carbodithioate analogues:
| Compound Derivative | IC50 (µM) | Reference(s) |
| 5j (bearing an o-tolyl moiety) | 5.16 ± 2.68 | nih.govfrontiersin.orgnih.govresearchgate.net |
| 7k (tolylcarbamoyl at meta position) | 10.65 ± 0.26 | nih.gov |
| 7c (chlorophenyl at position 3) | 10.80 ± 0.52 | frontiersin.org |
| 7j (tolylcarbamoyl at ortho position) | 12.26 ± 0.27 | nih.gov |
| 5g (with a nitro group) | 16.84 ± 0.12 | nih.gov |
| Thiourea (Standard) | 23.00 ± 0.03 | nih.gov |
Pyruvate (B1213749) Dehydrogenase Kinase Inhibition
No research findings were identified regarding the inhibition of pyruvate dehydrogenase kinase by this compound or its analogues.
Nucleic Acid Binding and Interaction Profiles
There is no specific information available on the nucleic acid binding and interaction profiles of this compound or its carbodithioate analogues. However, studies on other highly functionalized piperidine derivatives have shown that they can interact with DNA. nih.gov For instance, a study on twenty-five different piperidine derivatives revealed that their binding mode with calf thymus DNA (ctDNA) was primarily through intercalation. nih.govresearchgate.net This interaction was confirmed through spectrofluorimetry and theoretical studies. nih.gov The study also found a correlation between the DNA interaction constant (Kb) and the anticancer activity of these compounds against several human cancer cell lines. nih.gov Another study on cisplatin (B142131) analogues containing a piperidine ligand investigated their DNA binding modes and the resulting conformational changes in the DNA structure. researchgate.net
Modes of Interaction with DNA (e.g., intercalation, electrostatic binding)
In addition to intercalation, electrostatic interactions play a significant role, particularly for analogues bearing protonated amine groups. For instance, metal complexes containing piperidine substituents demonstrate an increased affinity for DNA. uniroma1.it At physiological pH, the cyclic amine of the piperidine group can be protonated, leading to favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. uniroma1.it Docking studies of certain piperidine-containing metal complexes have also identified hydrogen bonding as another interactive force with DNA. uniroma1.it
A different mechanism is observed in specific analogues like platinum-based complexes. For example, replacing an ammine group in cisplatin with a piperidine ligand results in a compound that binds to DNA by forming monofunctional adducts that subsequently generate bifunctional lesions, or cross-links. nih.govnih.gov This covalent binding mode is distinct from the non-covalent intercalation and electrostatic interactions. nih.govnih.gov
Spectroscopic Signatures of DNA Binding (e.g., hypochromic effect)
Spectroscopic techniques, particularly UV-Visible absorption spectroscopy, are fundamental in characterizing the binding of small molecules to DNA. nih.gov The interaction typically results in observable changes in the compound's absorption spectrum. A significant hypochromic effect, which is a decrease in absorbance intensity, is a classic indicator of intercalation. nih.govresearchgate.net This effect arises from the stabilization of the DNA helix as the flat aromatic portion of the molecule inserts itself between the DNA base pairs. nih.gov
In many cases, hypochromism is accompanied by a bathochromic shift (or red shift), where the maximum absorption wavelength (λmax) shifts to a longer wavelength. researchgate.net A strong intercalative binding can cause a red shift of more than 10 nm. researchgate.net Conversely, a hyperchromic effect—an increase in absorbance intensity—can also occur, which may suggest the breaking down of the DNA secondary structure or the exposure of DNA bases due to strand breaks. nih.govresearchgate.net Weaker molecular interactions with DNA might manifest as only a hypochromic or hyperchromic shift, without a significant change in the absorption wavelength. researchgate.net Molecular fluorescence is another highly sensitive method used to evaluate the binding of piperidine derivatives to DNA. nih.gov
Other Reported Biological Activities
Antileishmanial Activity
Analogues derived from natural products, such as those from Piper species, have shown notable antileishmanial activity. The dillapiole (B1196416) n-butyl ether (DBE) analogue, derived from Piper aduncum, demonstrated potent activity against promastigote forms of Leishmania amazonensis, with a 50% inhibitory concentration (IC50) of 1.6 µM after 72 hours of exposure. researchgate.netrdd.edu.iq This compound was also found to reduce the cellular infection rate in macrophages to 12% after 48 hours. researchgate.net Other studies have confirmed the antileishmanial properties of derivatives from P. aduncum against various Leishmania species. rdd.edu.iq
Table 1: Antileishmanial Activity of a Dillapiole Analogue
| Compound | Target Organism | Activity Metric | Value | Exposure Time | Source |
|---|---|---|---|---|---|
| Dillapiole n-butyl ether (DBE) | L. amazonensis promastigotes | IC50 | 1.6 µM | 72 h | researchgate.net |
Spermicidal and Antitrichomonal Actions (e.g., proposed sulfhydryl binding)
Dithiocarbamate (B8719985) and piperazine-carbodithioate analogues have been investigated for their potential as dual-action contraceptive and microbicidal agents. tandfonline.comresearchgate.net Several of these compounds exhibit potent spermicidal and antitrichomonal activity. tandfonline.com For example, the analogue 1-benzyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1,4-bis(carbodithioate) displayed a minimum effective concentration (MEC) for 100% sperm immobilization of 0.06 mM and a minimum inhibitory concentration (MIC) against Trichomonas of 0.14 mM. tandfonline.com
The proposed mechanism of action for the spermicidal activity of these dithiocarbamate derivatives involves sulfhydryl binding. tandfonline.com This was confirmed in studies using fluorescence labeling of sperm thiols, indicating that the compounds target sulfhydryl groups essential for sperm viability. tandfonline.com The dithiocarbamate moiety, often in conjunction with a disulfide group within the same molecule, appears to be crucial for imparting these multiple biological activities. researchgate.net
Table 2: Spermicidal and Antitrichomonal Activity of Selected Dithiocarbamate Analogues
| Compound | Activity | Metric | Value (mM) | Source |
|---|---|---|---|---|
| Benzyl 4-(2-(piperidin-1-yl)ethyl) piperazine-1-(carbodithioate) | Spermicidal | MEC | 0.07 | tandfonline.com |
| Benzyl 4-(2-(piperidin-1-yl)ethyl) piperazine-1-(carbodithioate) | Antitrichomonal | MIC | 1.38 | tandfonline.com |
| 1-benzyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1,4-bis(carbodithioate) | Spermicidal | MEC | 0.06 | tandfonline.com |
Radioprotective Effects in Cellular Models
Certain hybrid compounds analogous to piperidine-1-carbodithioate have demonstrated significant radioprotective effects in cellular models. sysrevpharm.org In studies involving intestinal epithelial cells (IEC-6) and human fetal lung fibroblast cells (HFL-1), treatment with these analogues before irradiation led to a notable increase in cell survival rates compared to cells that were irradiated only. sysrevpharm.org The radioprotective activity of these compounds is associated with a reduction of oxidative stress and the inhibition of DNA damage induced by ionizing radiation. sysrevpharm.org Further mechanistic studies showed that these effects may be mediated through the p53-dependent apoptotic pathway, involving the downregulation of pro-apoptotic proteins like p53 and Bax, and the upregulation of the anti-apoptotic protein Bcl-2. sysrevpharm.org
Metal Trapping Capabilities
The dithiocarbamate functional group is a highly versatile mono-anionic chelating ligand known for its ability to form stable complexes with a wide array of transition metals. tandfonline.comnih.govnih.gov This capability is attributed to the two sulfur donor atoms, which can bind to metal ions in a bidentate fashion, forming a chelate. nih.gov This strong chelating ability makes dithiocarbamates, including piperidine-1-carbodithioate and its analogues, effective agents for trapping and removing heavy metal ions from various media. tandfonline.comucsb.edu
Studies have shown that piperazine (B1678402) dithiocarbamates, which are structurally related to piperidine analogues, are effective in mobilizing lead (Pb) and lowering its concentration in blood and tissues. nih.gov The metal removal process by dithiocarbamate ligands is typically very rapid due to the active trapping site. tandfonline.com For example, activated carbon coated with phenylpiperazine dithiocarbamate has been successfully used to concentrate heavy metals such as lead, cadmium, copper, and manganese. nih.gov
Structure Activity Relationship Sar Studies for 2 Hydroxybutyl Piperidine 1 Carbodithioate and Analogues
Influence of Substituent Variations on Biological Potency and Selectivity
The biological profile of piperidine-1-carbodithioate derivatives is profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) ring and the carbodithioate moiety. Research on analogous compounds has demonstrated that even minor structural modifications can lead to significant changes in biological potency and selectivity.
The piperidine ring is a prevalent scaffold in many bioactive compounds, and its substitution pattern is a key determinant of pharmacological activity. nih.govacs.org Studies on various piperidine derivatives have shown that the introduction of different functional groups can modulate properties such as lipophilicity, basicity, and steric bulk, which in turn affect receptor binding and enzyme inhibition. For instance, in a series of piperidinothiosemicarbazone derivatives, the presence of a piperidine group was associated with the strongest antituberculous activity compared to morpholine (B109124) or pyrrolidine (B122466) rings. researchgate.net This was attributed to the higher basicity and lipophilicity conferred by the piperidine moiety. researchgate.net The position of the substituent on the heterocyclic ring also plays a crucial role, as observed in studies where the location of a methyl group on the piperidine ring influenced the inhibitory activity against monoamine oxidase (MAO). ijnrd.org Specifically, para-substitution on the piperidine ring has been shown to be preferable for MAO inhibition, and the addition of a hydroxyl group can further enhance this effect. ijnrd.org
The introduction of a 2-hydroxybutyl group onto the piperidine ring of piperidine-1-carbodithioate is expected to significantly impact its physicochemical properties and, consequently, its biological activity. The hydroxyl group can participate in hydrogen bonding, potentially enhancing interactions with biological targets. nih.gov The butyl chain increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its site of action. The stereochemistry of the 2-hydroxybutyl group (i.e., the (R) or (S) configuration at the chiral center) could also lead to stereoselective interactions with biological macromolecules, a common phenomenon in drug action.
Variations in the dithiocarbamate (B8719985) portion of the molecule also contribute to the SAR. The dithiocarbamate group is a known pharmacophore with a range of biological activities, including anticancer and antimicrobial effects. The nature of the substituents on the nitrogen atom of the dithiocarbamate can modulate its electronic properties and chelating ability, which are often linked to its mechanism of action.
| Compound/Analogue Class | Substituent Variation | Observed Effect on Biological Activity | Reference(s) |
| Piperidinothiosemicarbazones | Piperidine vs. Morpholine/Pyrrolidine | Piperidine-containing compounds showed the strongest antituberculous activity. | researchgate.net |
| Piperidine Derivatives | Position of methyl group | Position of the substituent on the piperidine ring influenced MAO-B inhibition. | ijnrd.org |
| Piperidine Derivatives | Para-hydroxy substitution | Enhanced MAO inhibitory activity. | ijnrd.org |
| Piperidine-substituted sulfonamides | Presence and position of methyl group on piperidine ring | Influenced anticancer activity. | nih.gov |
| Piperidin-4-one oxime esters | Phenyl ester substituents | Enhanced antioxidant properties. | nih.gov |
Role of Metal Coordination and Geometry in Modulating Bioactivity
Dithiocarbamates are excellent chelating agents, readily forming stable complexes with a wide variety of metal ions. The coordination of a metal to the dithiocarbamate moiety of 2-Hydroxybutyl piperidine-1-carbodithioate can dramatically alter its biological activity. The resulting metal complexes often exhibit enhanced or entirely different pharmacological profiles compared to the parent ligand.
The biological activity of metal-dithiocarbamate complexes is dependent on several factors, including the nature of the metal ion, its oxidation state, and the geometry of the resulting complex. Dithiocarbamates are versatile ligands that can stabilize metals in various oxidation states and adopt different coordination modes, such as monodentate, bidentate, and bridging. These structural variations influence the lipophilicity, redox potential, and steric properties of the complex, all of which can impact its interaction with biological targets.
For example, ruthenium (II) complexes of dehydroabietyl piperazine (B1678402) dithiocarbamate have demonstrated potent antitumor activity, with some analogues showing higher efficacy than the standard drug cisplatin (B142131). The enhanced activity of these metal complexes is often attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with biological macromolecules like DNA and proteins. The geometry of the complex plays a crucial role in its ability to bind to these targets.
It is important to note that metal coordination does not always lead to an enhancement of biological activity. In some cases, the free dithiocarbamate ligand may exhibit greater potency than its corresponding metal complexes. The specific biological target and the mechanism of action determine whether metal complexation is beneficial.
| Metal Complex | Metal Ion | Observed Effect on Bioactivity | Reference(s) |
| Dehydroabietyl piperazine dithiocarbamate complexes | Ruthenium (II) | Potent antitumor activity, in some cases exceeding that of cisplatin. | |
| General Dithiocarbamate Complexes | Various Transition Metals | Modulation of anticancer, antimicrobial, and enzyme inhibitory activities. The effect (enhancement or reduction) is metal and ligand dependent. |
Correlation between Molecular Structure, Spectroscopic Properties, and Pharmacological Effects
The pharmacological effects of this compound and its analogues are intrinsically linked to their three-dimensional molecular structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these structural features and correlating them with biological activity.
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the piperidine ring, the 2-hydroxybutyl substituent, and the carbodithioate group. The chemical shifts and coupling constants of the protons and carbons in the piperidine ring can indicate its conformation (e.g., chair or boat). The stereochemistry of the 2-hydroxybutyl group could also be determined using advanced NMR techniques. These structural details are critical for understanding how the molecule interacts with its biological target. For instance, the specific conformation of the piperidine ring can influence its binding affinity to a receptor.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, and the C-N and C=S stretches of the dithiocarbamate moiety. Changes in the position and intensity of these bands upon substitution or metal coordination can provide insights into the electronic environment of the functional groups and how these changes might relate to pharmacological activity. For example, a shift in the C=S stretching frequency upon metal chelation would confirm the involvement of the sulfur atoms in coordination, which is often a prerequisite for the altered bioactivity of the complex.
Mass Spectrometry allows for the precise determination of the molecular weight and elemental composition of a compound, confirming its identity. Fragmentation patterns observed in the mass spectrum can also provide structural information.
By systematically synthesizing a series of analogues with well-defined structural modifications and analyzing their spectroscopic data alongside their pharmacological evaluation, researchers can establish robust SAR models. These models can then be used to predict the activity of new compounds and guide the design of more potent and selective therapeutic agents. For example, a quantitative structure-activity relationship (QSAR) study could correlate parameters derived from spectroscopic data (e.g., chemical shifts, vibrational frequencies) with biological activity measures (e.g., IC₅₀ values) to build a predictive model.
| Spectroscopic Technique | Information Gained | Correlation with Pharmacological Effects | Reference(s) |
| NMR Spectroscopy | Connectivity, stereochemistry, and conformation. | The 3D arrangement of atoms determines the fit of the molecule into a biological target's active site, influencing binding affinity and potency. | |
| IR Spectroscopy | Presence of functional groups and bonding information. | Changes in vibrational frequencies upon substitution or metal coordination reflect electronic alterations that can impact biological activity. | |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the identity of the synthesized compounds and can provide structural clues that correlate with their observed biological effects. |
Future Research Directions for 2 Hydroxybutyl Piperidine 1 Carbodithioate and Dithiocarbamate Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-Hydroxybutyl piperidine-1-carbodithioate and other dithiocarbamates is poised to embrace greener and more efficient methodologies. tandfonline.com Traditional synthesis often involves the use of hazardous reagents like carbon disulfide. tandfonline.commdpi.com Future research will likely focus on developing unconventional and more sustainable protocols. tandfonline.com
Key areas of exploration include:
Alternative Reagents: Investigating substitutes for carbon disulfide and toxic thiuram disulfides to create a safer synthetic process. tandfonline.com
Green Chemistry Principles: Incorporating green solvents, or even solvent-free conditions, and utilizing renewable energy sources to minimize the environmental impact. researchgate.nettandfonline.com
Multi-component Reactions: Designing one-pot syntheses that combine multiple starting materials, such as an amine, carbon disulfide (or a surrogate), and an alkylating agent, to improve efficiency and yield. tandfonline.com
Catalytic Systems: Exploring novel catalysts to enhance reaction rates and selectivity, thereby reducing waste and energy consumption. nih.gov
These advanced synthetic strategies aim for high efficiency, broad substrate applicability, and operational simplicity, making the production of dithiocarbamates like this compound more economically viable and environmentally responsible. tandfonline.com
Advanced Mechanistic Elucidation of Biological Targets and Pathways
A critical frontier in dithiocarbamate (B8719985) research is the detailed illumination of their interactions with biological systems. While dithiocarbamates are known to exhibit a range of activities, including anticancer and antimicrobial effects, the precise molecular mechanisms often remain to be fully understood. researchgate.netnih.gov
Future investigations should prioritize:
Target Identification and Validation: Employing chemoproteomics and other advanced analytical techniques to identify the specific protein targets of this compound.
Pathway Analysis: Delineating the signaling pathways modulated by the compound upon binding to its target. This could involve investigating its effects on pathways related to cell proliferation, apoptosis, and oxidative stress. mdpi.comnih.gov
Spectroscopic and Crystallographic Studies: Using techniques like NMR spectroscopy and X-ray crystallography to gain atomic-level insights into the binding of the dithiocarbamate moiety to its biological targets, such as metalloenzymes. nih.govnih.gov
A deeper mechanistic understanding will be instrumental in predicting the therapeutic effects and potential side effects of dithiocarbamate-based drugs. nih.gov
Rational Design and Development of Potent Analogues Based on In Silico and In Vitro Insights
The development of next-generation dithiocarbamate therapeutics will heavily rely on a synergistic approach combining computational modeling and experimental validation. researchgate.net Starting with the scaffold of this compound, rational design strategies can be employed to create analogues with improved potency and selectivity.
This process involves:
In Silico Screening: Utilizing computational docking and molecular dynamics simulations to predict the binding affinity of virtual libraries of dithiocarbamate analogues against identified biological targets. researchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues based on computational predictions and evaluating their biological activity through in vitro assays. nih.gov This allows for the identification of key structural features that contribute to potency. nih.gov For example, modifications to the 2-hydroxybutyl group or the piperidine (B6355638) ring could be systematically explored.
Pharmacophore Modeling: Developing a 3D model that encapsulates the essential steric and electronic features required for biological activity. This model can then guide the design of novel compounds with a higher probability of success.
ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues at an early stage, helping to prioritize compounds with favorable drug-like profiles.
This iterative cycle of design, synthesis, and testing is crucial for the efficient discovery of optimized dithiocarbamate drug candidates. mdpi.com
Integration of Multidisciplinary Approaches for Enhanced Bioactivity and Specificity
To fully realize the therapeutic potential of this compound and other dithiocarbamates, a convergence of expertise from various scientific disciplines is essential.
Future research should foster collaborations between:
Medicinal Chemists: To design and synthesize novel analogues. tandfonline.com
Biologists and Pharmacologists: To conduct in vitro and in vivo evaluations of biological activity and elucidate mechanisms of action. nih.govnih.gov
Computational Scientists: To perform in silico modeling and data analysis to guide drug design. researchgate.net
Materials Scientists: To explore novel drug delivery systems, such as nanoparticles, to improve the bioavailability and targeting of dithiocarbamate compounds. nih.gov
Toxicologists: To thoroughly assess the safety profiles of lead compounds. mdpi.com
By integrating these diverse perspectives, researchers can address the multifaceted challenges of drug development, from initial discovery to preclinical evaluation. This holistic approach will be pivotal in translating the promise of dithiocarbamate chemistry into tangible clinical benefits.
Q & A
Q. How to analyze anisotropic displacement parameters in thermal ellipsoid models?
- Methodological Answer :
- ORTEP-III generates ellipsoid plots at 50% probability; compare elongation along bonds to identify dynamic disorder .
- PLATON checks for missed symmetry or solvent-accessible voids .
Experimental Design
Q. What factors influence the choice of X-ray diffraction parameters for small-molecule studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
